molecular formula C7H4BrF4NO B2522917 2-Pyridone-N-tetrafluorobromoethane CAS No. 2368872-06-2

2-Pyridone-N-tetrafluorobromoethane

Cat. No.: B2522917
CAS No.: 2368872-06-2
M. Wt: 274.013
InChI Key: YXQXRDFJTIAHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridone-N-tetrafluorobromoethane is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridone ring, which is a six-membered ring containing nitrogen and oxygen atoms

Mechanism of Action

Target of Action

The primary targets of 2-Pyridone-N-tetrafluorobromoethane are likely to be the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Related 2-pyridone compounds have been reported to exhibit potent activities against fgfr1, 2, and 3 . The compound may interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.

Biochemical Pathways

This compound may affect the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the subsequent changes in cellular processes. For instance, if the compound inhibits FGFRs, it could potentially slow down tumor growth in cancers where FGFR signaling is abnormally activated .

Biochemical Analysis

Biochemical Properties

2-Pyridone-N-tetrafluorobromoethane plays a significant role in biochemical reactions due to its ability to act as a hydrogen bond donor and acceptor. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage . Additionally, this compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways .

Cellular Effects

This compound exerts diverse effects on different cell types and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . Furthermore, this compound can influence gene expression by altering the activity of transcription factors and epigenetic modifiers, leading to changes in cellular metabolism and function . In immune cells, this compound has been reported to enhance the production of pro-inflammatory cytokines, thereby modulating immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple pathways and interactions. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), leading to increased acetylation of histones and changes in gene expression . Additionally, this compound can act as an inhibitor or activator of various enzymes, depending on the context and concentration, thereby modulating biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to high temperatures or extreme pH conditions can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.

Preparation Methods

The synthesis of 2-Pyridone-N-tetrafluorobromoethane typically involves the reaction of 2-pyridone with tetrafluorobromoethane under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Pyridone-N-tetrafluorobromoethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and specific solvents like dimethylformamide (DMF) or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyridone-N-tetrafluorobromoethane has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Pyridone-N-tetrafluorobromoethane can be compared with other similar compounds such as:

    2-Pyridone: A simpler analog that lacks the tetrafluorobromoethane moiety.

    2-Pyridone-N-tetrafluoroethane: Similar but without the bromine atom.

    2-Pyridone-N-bromoethane: Similar but without the fluorine atoms.

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-4-2-1-3-5(13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXRDFJTIAHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.